1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVSSLDPVSOVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)CCF.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, the reaction of the pyrazole derivative with 2-fluoroethyl bromide in the presence of a base like potassium carbonate can yield the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products:
Oxidation Products: Pyrazole oxides.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrazole derivatives.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (1:1)
- Substituents : A 3-chlorophenyl group at position 1 and an ethyl group at position 3.
- Salt Form: Monohydrochloride (1:1 ratio).
- Molecular Formula : C₁₂H₁₅ClN₃·HCl.
- Molecular Weight : 273.21 g/mol (calculated).
- Key Feature : The chlorophenyl group enhances aromatic interactions, while the ethyl group may increase steric bulk compared to the target compound’s fluoroethyl group .
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Substituents : A 3-chloro-4-fluorobenzyl group at position 1.
- Molecular Formula : C₁₁H₁₀ClFN₃.
- Molecular Weight : 246.67 g/mol (calculated).
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride
- Substituents: A benzonitrile group at position 3 and an aminomethyl group at position 4.
- Salt Form : Dihydrochloride (2:1 ratio).
- Molecular Formula : C₁₂H₁₃N₅·2HCl.
- Molecular Weight : 300.22 g/mol (calculated).
- Key Feature : The benzonitrile group contributes polarity, while the dihydrochloride salt mirrors the solubility advantages of the target compound .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Salt Form |
|---|---|---|---|---|
| 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride | 2-fluoroethyl (C1), methyl (C3) | C₆H₁₀FN₃·2HCl | 216.11 | Dihydrochloride |
| 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride | 3-chlorophenyl (C1), ethyl (C5) | C₁₂H₁₅ClN₃·HCl | 273.21 | Monohydrochloride |
| 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine | 3-chloro-4-fluorobenzyl (C1) | C₁₁H₁₀ClFN₃ | 246.67 | Freebase |
| 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride | Benzonitrile (C3), aminomethyl (C4) | C₁₂H₁₃N₅·2HCl | 300.22 | Dihydrochloride |
Implications of Structural Variations
Fluoroethyl vs. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine-containing analogues.
Salt Forms: Dihydrochloride salts (target and compound) offer higher water solubility than monohydrochloride or freebase forms, critical for formulation in aqueous systems .
Biological Activity
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1855907-13-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 205.23 g/mol. Key physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Cl₂FN₃ |
| Molecular Weight | 205.23 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 43.8 Ų |
Pharmacological Studies
Research indicates that 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, although specific mechanisms remain to be elucidated.
- Anti-inflammatory Effects : The compound's structural features may contribute to its potential as an anti-inflammatory agent, similar to other pyrazole derivatives.
- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, although detailed kinetic studies are necessary to confirm this.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into its biological activity and lead to the design of more effective derivatives. Modifications at various positions on the pyrazole ring or the ethyl group could enhance potency or selectivity for specific biological targets.
Case Study 1: Antitumor Efficacy
In a study investigating novel pyrazole derivatives, compounds similar to 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the pyrazole core significantly affected cell viability, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study reported that certain analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, highlighting the potential of compounds like 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride in treating inflammatory diseases .
Q & A
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
